Cas no 565-20-8 (N-Acetyl Dapsone)

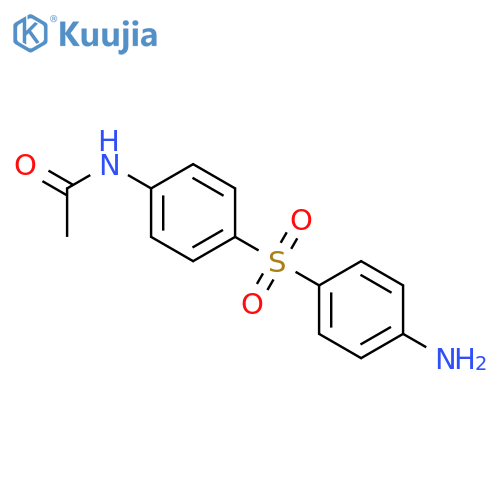

N-Acetyl Dapsone structure

商品名:N-Acetyl Dapsone

N-Acetyl Dapsone 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

- N-Acetyl Dapsone

- N-Monoacetyl-4,4'-diaminodiphenyl sulfone

- N-Monoacetyl-4004'-diaminodiphenylsulfone

- Mono-N-acetyl-4-4'-sulfonylbisbenzeneamine

- N-[4-(4-aminophenyl)sulfonylphenyl]acetamide

- 4-Amino-4'-acetamidodiphenyl sulfone

- 4'-Sulfanilylacetanilide

- Acetyldapsone

- MADDS

- Monoacetyldapsone

- BRN 2746651

- HY-G0016

- ACETYL DAPSONE

- SMR000024670

- CHEBI:139473

- AB06775

- N-Acetyldapsone

- Mono-N-acetyl-4-4 -sulfonylbisbenzeneamine

- N-[4-(4-aminobenzene-1-sulfonyl)phenyl]acetamide

- AKOS003272954

- SCHEMBL10920445

- DTXSID70205040

- HMS2230L14

- NSC 27184

- WDOCBIHNYYQINH-UHFFFAOYSA-N

- A831070

- NSC27184

- monoacetyl dapsone

- p-Sulfanilylacetanilide Acetamide

- N-Acetyl-4,4'-diaminodiphenylsulfone

- BDBM50391267

- starbld0016694

- (S)-(+)-ALPHA-METHYL-1H-IMIDAZOLE-4-ETHANAMINEDIHYDROBROMIDE

- N-acetyl-4,4'-diaminodiphenyl sulfone

- 4-Acetylamino-4'-aminodiphenyl sulfone

- 565-20-8

- N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide

- A4YKS8ULCN

- NSC-27184

- NCGC00044286-02

- monoacetyl-dapsone

- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

- NS00098468

- N-[4-(4-aminobenzenesulfonyl)phenyl]acetamide

- UNII-A4YKS8ULCN

- N-Acetyl-4,4-diaminodiphenylsulfone

- MONO-N-ACETYL DAPSONE

- MFCD00672496

- 4-(Acetamido)-4'-aminobiphenyl sulphone

- N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide

- 3-13-00-01286 (Beilstein Handbook Reference)

- CCRIS 5693

- Opera_ID_318

- N-(4-((4-Aminophenyl)sulfonyl)phenyl)acetamide

- N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

- N-(4-(4-aminophenylsulfonyl)phenyl)acetamide

- ACETANILIDE, 4'-SULFANILYL-

- HMS3371F07

- CHEMBL1246

- N-Acetyldapsone 100 microg/mL in Acetonitrile

- Q27273637

- CS-0012514

- Acetamide, N-(4-((4-aminophenyl)sulfonyl)phenyl)-

- N-Acetyldapsone;MADDS

- N-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide

- MLS000090052

- DB-052929

- TS-08842

-

- MDL: MFCD00672496

- インチ: InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)

- InChIKey: WDOCBIHNYYQINH-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=CC=C(S(=O)(C2=CC=C(N)C=C2)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 290.07300

- どういたいしつりょう: 290.07251349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 97.6Ų

じっけんとくせい

- 密度みつど: 1.362±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 243 ºC

- ようかいど: 極微溶性(0.12 g/l)(25ºC)、

- PSA: 97.64000

- LogP: 3.79500

N-Acetyl Dapsone セキュリティ情報

- WGKドイツ:2

- 危険カテゴリコード: 37/38-41-43

- セキュリティの説明: S26; S36/37/39

- RTECS番号:AE7020000

-

危険物標識:

- リスク用語:R37/38; R41; R43

N-Acetyl Dapsone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-207954B-5mg |

N-Acetyl Dapsone, |

565-20-8 | 5mg |

¥903.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207954C-50mg |

N-Acetyl Dapsone, |

565-20-8 | 50mg |

¥6017.00 | 2023-09-05 | ||

| TRC | A168435-500μg |

N-Acetyl Dapsone |

565-20-8 | 500μg |

$ 55.00 | 2022-04-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036075-250mg |

N-Acetyl Dapsone |

565-20-8 | 98% | 250mg |

¥DzƧŌȬ | 2023-07-25 | |

| TRC | A168435-1mg |

N-Acetyl Dapsone |

565-20-8 | 1mg |

$ 91.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207954C-50 mg |

N-Acetyl Dapsone, |

565-20-8 | 50mg |

¥6,017.00 | 2023-07-11 | ||

| TRC | A168435-5mg |

N-Acetyl Dapsone |

565-20-8 | 5mg |

$ 181.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207954A-25mg |

N-Acetyl Dapsone, |

565-20-8 | 25mg |

¥3610.00 | 2023-09-05 | ||

| TRC | A168435-100mg |

N-Acetyl Dapsone |

565-20-8 | 100mg |

$ 2050.00 | 2023-04-19 | ||

| A2B Chem LLC | AG71827-1mg |

N-MONOACETYL-4,4'-DIAMINODIPHENYL SULFONE |

565-20-8 | ≥95% | 1mg |

$34.00 | 2024-04-19 |

N-Acetyl Dapsone 関連文献

-

Vibeke Rowell,Frederick John Rowell Analyst 1987 112 1437

-

Nicolas A. Stewart,Shama C. Buch,Thomas P. Conrads,Robert A. Branch Analyst 2011 136 605

565-20-8 (N-Acetyl Dapsone) 関連製品

- 557794-36-2(4,4’-Di-N-acetylamino-diphenylsulfoxide-d8)

- 22821-80-3(4'-(Methylsulfonyl)acetanilide)

- 77-46-3(acedapsone)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:565-20-8)N-Acetyl Dapsone

清らかである:99%

はかる:1g

価格 ($):1076.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:565-20-8)N-Acetyl dapsone

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ